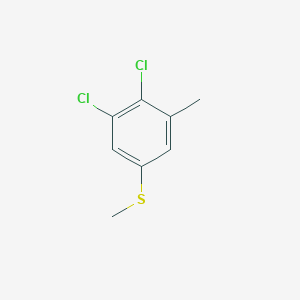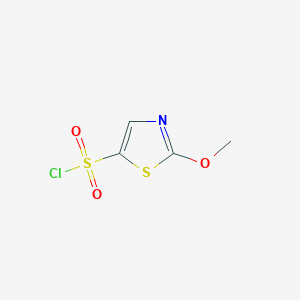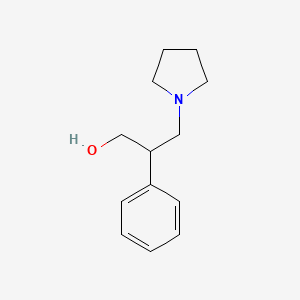
2-Phenyl-3-Pyrrolidin-1-yl-propan-1-ol
Übersicht
Beschreibung
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Die Verbindung enthält einen Pyrrolidinring, der ein vielseitiges Gerüst für die Herstellung biologisch aktiver Verbindungen ist . Dieses gesättigte Gerüst ermöglicht eine effiziente Erkundung des Pharmakophorraums aufgrund der sp3-Hybridisierung, trägt zur Stereochemie des Moleküls bei und erhöht die dreidimensionale (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings . Dies macht es zu einer wertvollen Komponente in der Arzneimittelforschung.
Behandlung menschlicher Krankheiten
Verbindungen mit einem Pyrrolidinring wurden von Medizinalchemikern weit verbreitet eingesetzt, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Die verschiedenen Stereoisomere und die räumliche Orientierung der Substituenten können zu einem unterschiedlichen biologischen Profil von Arzneimittelkandidaten führen .
Synthetisches Cathinon-Derivat
Obwohl nicht direkt mit „2-Phenyl-3-Pyrrolidin-1-yl-propan-1-ol“ verwandt, ist es erwähnenswert, dass ähnliche Verbindungen, wie z. B. 1-Phenyl-2-(Pyrrolidin-1-yl)pentan-1-on (α-PVP), synthetische Cathinon-Derivate sind . Diese werden oft als neue psychoaktive Substanzen (NPS), ‚Forschungschemikalien‘, ‚Badesalze‘ oder ‚Designer-Drogen‘ bezeichnet .
4. Blocker am Dopamin- und Noradrenalin-Transporter Ähnlich wie α-PVP ist es möglich, dass „this compound“ als potenter Blocker am Dopamin- und Noradrenalin-Transporter wirken könnte . Dies könnte es möglicherweise nützlich bei der Behandlung von Erkrankungen machen, die mit diesen Neurotransmittern zusammenhängen.
Enantiomer-Identifizierung
Die Struktur der Verbindung, die einen Pyrrolidinring umfasst, könnte möglicherweise zur Identifizierung spezifischer Enantiomere synthetischer Cathinone mit verschiedenen spektroskopischen Methoden verwendet werden .
Röntgenbeugungsmethoden
Die Struktur der Verbindung könnte möglicherweise mit Röntgenbeugungsmethoden analysiert werden, die weit verbreitet für Analysen neuer psychoaktiver Substanzen (NPS) eingesetzt werden .
Eigenschaften
IUPAC Name |
2-phenyl-3-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13(10-14-8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCCPZJVTGAGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661365 | |
| Record name | 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-49-8 | |
| Record name | 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B1461858.png)
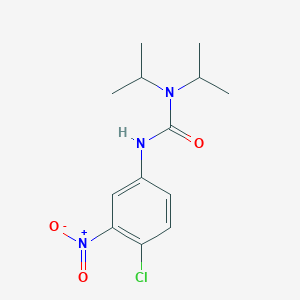

![1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one](/img/structure/B1461863.png)

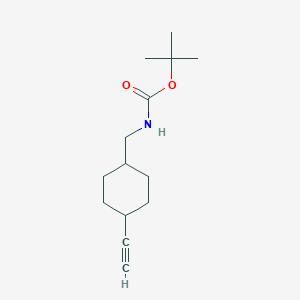
![Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1461866.png)
